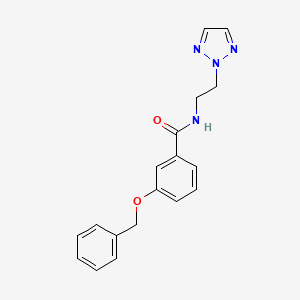![molecular formula C26H26N4O3S B2514825 4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide CAS No. 496777-50-5](/img/structure/B2514825.png)
4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)-N-(4-methoxyphenyl)piperazine-1-carbothioamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is a complex organic molecule that contains several distinct functional groups, including a 1,3-dioxo-1H-benzo[de]isoquinoline moiety, a piperazine ring, and a carbothioamide group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of several different functional groups. The 1,3-dioxo-1H-benzo[de]isoquinoline moiety would likely contribute significant aromatic character to the molecule, while the piperazine ring could potentially introduce elements of conformational flexibility .Chemical Reactions Analysis
The reactivity of this compound would be expected to be quite diverse due to the presence of several different functional groups. The 1,3-dioxo-1H-benzo[de]isoquinoline moiety could potentially undergo a variety of electrophilic aromatic substitution reactions, while the piperazine ring and carbothioamide group could be involved in a range of nucleophilic substitution and addition reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be expected to be influenced by its molecular structure. The presence of the 1,3-dioxo-1H-benzo[de]isoquinoline moiety could potentially confer significant aromatic character, while the piperazine ring could introduce elements of polarity and conformational flexibility .科学的研究の応用
Synthesis and Antimicrobial Activities
- Novel triazole derivatives have been synthesized for their antimicrobial activities, demonstrating potential as therapeutic agents against various microorganisms. These compounds, including those with piperazine motifs, show promise in combating microbial resistance through novel mechanisms of action (Bektaş et al., 2007).
Anticancer and Anti-inflammatory Agents
- Benzodifuranyl and oxadiazepine derivatives derived from natural compounds have been explored for their anti-inflammatory and analgesic properties. These compounds exhibit significant COX-2 selectivity, indicating their potential as safer anti-inflammatory drugs (Abu‐Hashem et al., 2020).
Fluorescent Ligands for Receptor Visualization
- Environment-sensitive fluorescent ligands have been developed for visualizing human 5-HT1A receptors, leveraging the structural features of piperazine derivatives. Such compounds could advance the study of receptor distribution and function in living cells (Lacivita et al., 2009).
Development of PET Radiotracers
- Hybrid structures of σ2 receptor ligands have been synthesized to identify promising candidates for PET tracer development, essential for diagnosing tumors. These compounds, incorporating piperazine and arylamide groups, highlight the potential of such derivatives in medical imaging (Abate et al., 2011).
Synthesis in Water
- A novel method for synthesizing 1,3-benzoxazine derivatives via a three-component reaction in water has been reported, emphasizing the environmental benefits of water as a reaction medium for preparing complex organic molecules (Rostami-Charati, 2013).
将来の方向性
The potential applications of this compound would likely depend on its biological activity. If it exhibits promising activity in preliminary assays, it could be further optimized and developed as a therapeutic agent. Alternatively, if it shows interesting reactivity or physical properties, it could find use in materials science or other areas of chemistry .
特性
IUPAC Name |
4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]-N-(4-methoxyphenyl)piperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N4O3S/c1-33-20-10-8-19(9-11-20)27-26(34)29-15-12-28(13-16-29)14-17-30-24(31)21-6-2-4-18-5-3-7-22(23(18)21)25(30)32/h2-11H,12-17H2,1H3,(H,27,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMCLGNWBDWVIJX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC(=S)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-Chloro-5-[1-(9H-fluoren-9-ylmethoxycarbonyl)pyrrolidin-3-yl]oxybenzoic acid](/img/structure/B2514744.png)
![Tert-butyl N-[(2-amino-2-bicyclo[2.2.1]heptanyl)methyl]carbamate;hydrochloride](/img/structure/B2514746.png)
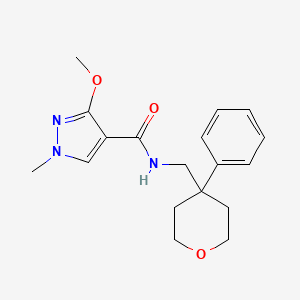
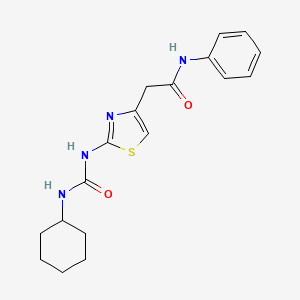


![N-(3-methoxypropyl)-4-(8-oxo-6-thioxo-5,6-dihydro-[1,3]dioxolo[4,5-g]quinazolin-7(8H)-yl)butanamide](/img/structure/B2514754.png)
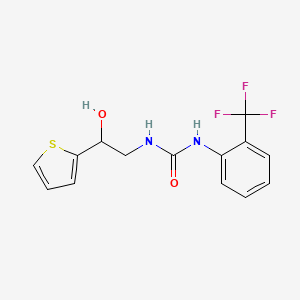
![3-(1'-Ethyl-1,10b-dihydrospiro[benzo[e]pyrazolo[1,5-c][1,3]oxazine-5,4'-piperidin]-2-yl)phenol](/img/structure/B2514759.png)
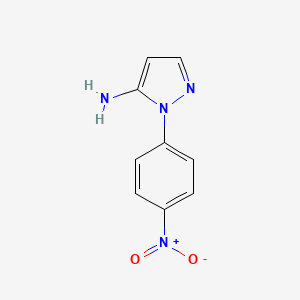
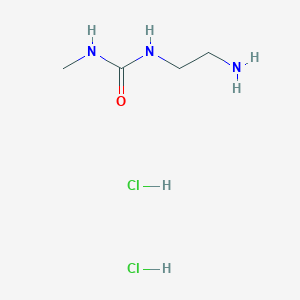
![2-{[(5-chloro-2-methoxyphenyl)amino]methyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B2514762.png)
